molecular formula C11H12F3N B13427700 4-(3,4,5-Trifluorophenyl)piperidine

4-(3,4,5-Trifluorophenyl)piperidine

Cat. No.: B13427700
M. Wt: 215.21 g/mol
InChI Key: HFKWRARNTZQLPC-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluorophenyl)piperidine is an organic compound with the molecular formula C11H12F3N It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluorophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluorophenyl)piperidine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with piperidine. One common method is the reductive amination process, where the aldehyde group of 3,4,5-trifluorobenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluorophenyl group to other functional groups.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.

Scientific Research Applications

4-(3,4,5-Trifluorophenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorophenyl)piperidine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Difluorophenyl)piperidine
  • 4-(3,5-Difluorophenyl)piperidine
  • 4-(3,4,5-Trichlorophenyl)piperidine

Uniqueness

4-(3,4,5-Trifluorophenyl)piperidine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities. The trifluorophenyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

4-(3,4,5-trifluorophenyl)piperidine

InChI

InChI=1S/C11H12F3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h5-7,15H,1-4H2

InChI Key

HFKWRARNTZQLPC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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